molecular formula C10H18O2 B13810463 2-Methyl-5-pentyloxolan-3-one CAS No. 71820-40-1

2-Methyl-5-pentyloxolan-3-one

Cat. No.: B13810463
CAS No.: 71820-40-1
M. Wt: 170.25 g/mol
InChI Key: XLPAUDSMYFHMHV-UHFFFAOYSA-N
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Description

2-Methyl-5-pentyloxolan-3-one is an organic compound with the molecular formula C9H16O2 It belongs to the class of oxolanes, which are five-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-pentyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,5-pentanediol with an acid catalyst can lead to the formation of the desired oxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pentyloxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.

    Substitution: The oxolane ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Methyl-5-pentyloxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-pentyloxolan-3-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-pentyloxolan-2-one
  • 2-Methyl-5-pentyloxolan-4-one
  • 2-Methyl-5-pentyloxolan-5-one

Uniqueness

2-Methyl-5-pentyloxolan-3-one is unique due to its specific ring structure and the position of the methyl and pentyl groups. This configuration imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

71820-40-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-5-pentyloxolan-3-one

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-9-7-10(11)8(2)12-9/h8-9H,3-7H2,1-2H3

InChI Key

XLPAUDSMYFHMHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=O)C(O1)C

Origin of Product

United States

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